molecular formula C10H11NO4 B1313369 2-Isopropoxy-5-nitrobenzaldehyde CAS No. 166263-27-0

2-Isopropoxy-5-nitrobenzaldehyde

Cat. No.: B1313369
CAS No.: 166263-27-0
M. Wt: 209.2 g/mol
InChI Key: TZPVPJUHWLYGSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropoxy-5-nitrobenzaldehyde (IUPAC name: 2-(1-methylethoxy)-5-nitrobenzaldehyde; CAS: 166263-27-0) is a nitro-substituted aromatic aldehyde with the molecular formula C₁₀H₁₁NO₄ and a molecular weight of 209.20 g/mol . This compound features a benzaldehyde core substituted with an isopropoxy group at the 2-position and a nitro group at the 5-position.

It is primarily recognized as a critical intermediate in synthesizing nitro-substituted Hoveyda–Grubbs metathesis catalysts, which are widely used in olefin metathesis reactions for pharmaceutical and polymer applications . The compound is synthesized via continuous-flow nitration of 2-isopropoxybenzaldehyde using red fuming nitric acid (RFNA) in silicon-glass microreactors. This method enhances regioselectivity (yielding >80% of the desired isomer) compared to traditional batch processes (30% yield), minimizing the formation of undesired regioisomers like 2-isopropoxy-3-nitrobenzaldehyde .

Preparation Methods

The synthesis of 2-Isopropoxy-5-nitrobenzaldehyde typically involves the nitration of 2-isopropoxybenzaldehyde. This process can be efficiently carried out under continuous flow conditions using fuming nitric acid (HNO3) as the nitrating agent. The reaction is performed in a microreactor, which allows for precise control of reaction parameters such as temperature and residence time. The optimal conditions for this reaction include a temperature of 60°C and a stoichiometric ratio of 1:4.36 (substrate to HNO3), resulting in high selectivity and productivity .

Chemical Reactions Analysis

2-Isopropoxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming derivatives such as oximes and hydrazones.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

The major products formed from these reactions include 2-isopropoxy-5-aminobenzaldehyde, 2-isopropoxy-5-nitrobenzoic acid, and various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Synthesis of Pharmaceutical Compounds

2-Isopropoxy-5-nitrobenzaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its nitro group is particularly useful for creating derivatives that exhibit biological activity. For instance, it has been utilized in the synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde, which is a precursor for drugs targeting neurological disorders like Parkinson's disease .

1.2 Anticancer Activity

Recent studies have indicated that compounds derived from this compound exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have shown significant activity against HepG2 liver cancer cells with IC50 values indicating potent efficacy . This suggests potential applications in developing anticancer therapies.

Catalytic Applications

2.1 Hoveyda-Grubbs Catalysts

The compound has been explored as a ligand in the development of Hoveyda-Grubbs metathesis catalysts. These catalysts are essential for olefin metathesis reactions, which are widely used in organic synthesis. The presence of the isopropoxy group enhances the stability and reactivity of these catalysts, making them suitable for complex organic transformations .

2.2 Continuous Flow Synthesis

In continuous flow processes, this compound has been integrated into systems designed for efficient synthesis of nitro-substituted compounds, demonstrating its versatility and effectiveness in modern synthetic methodologies .

Material Science Applications

3.1 Polymer Chemistry

The compound's reactivity allows it to participate in polymerization reactions, contributing to the development of new materials with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it valuable in material science research.

Case Studies and Research Findings

Study Application Findings
Study on Anticancer ActivityHepG2 Cell LineDerivatives showed IC50 = 2.57 µM, indicating strong cytotoxicity .
Development of Hoveyda-Grubbs CatalystsOrganic SynthesisImproved reactivity and stability due to the isopropoxy group .
Continuous Flow SynthesisNitro-compound ProductionAchieved high yields (94.1%) using optimized flow conditions .

Mechanism of Action

The mechanism of action of 2-Isopropoxy-5-nitrobenzaldehyde is primarily based on its functional groups. The nitro group is electron-withdrawing, which influences the reactivity of the benzene ring and the aldehyde group. This electron-withdrawing effect makes the compound more susceptible to nucleophilic attack, facilitating various chemical transformations. The isopropoxy group provides steric hindrance, affecting the compound’s overall reactivity and selectivity in reactions .

Comparison with Similar Compounds

Structural and Functional Analogues

Regioisomeric Differences

The undesired 2-isopropoxy-3-nitrobenzaldehyde (Compound 38 in ) demonstrates how substituent positioning impacts reactivity and utility. The 5-nitro isomer is favored in catalysis due to its electron-withdrawing nitro group at the para position relative to the aldehyde, which stabilizes transition states in metathesis reactions. In contrast, the 3-nitro isomer lacks this stabilization, rendering it inactive for catalyst synthesis .

Functional Group Variations

2-(1H-Imidazol-1-yl)-5-nitrobenzaldehyde replaces the isopropoxy group with an imidazole ring. This modification introduces nitrogen-based coordination sites, making the compound suitable for metal-organic frameworks (MOFs) and kinase inhibitor development . However, the imidazole group increases steric hindrance, reducing compatibility with metathesis catalysts compared to the isopropoxy variant.

Biological Activity

2-Isopropoxy-5-nitrobenzaldehyde is a compound of significant interest in both organic synthesis and biological research. Its unique chemical structure allows it to participate in various biochemical reactions, making it a valuable intermediate in the synthesis of bioactive compounds and pharmaceuticals. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

The compound this compound is synthesized primarily through the nitration of 2-isopropoxybenzaldehyde using red fuming nitric acid (HNO3) under controlled conditions, often utilizing a continuous flow microreactor to enhance efficiency and selectivity . The general reaction can be summarized as follows:

C9H11O+HNO3C10H11NO3+H2O\text{C}_9\text{H}_{11}\text{O}+\text{HNO}_3\rightarrow \text{C}_10\text{H}_{11}\text{NO}_3+\text{H}_2\text{O}

where C₉H₁₁O represents 2-isopropoxybenzaldehyde and C₁₀H₁₁NO₃ represents this compound.

Target Interactions

The primary target for this compound is the Hoveyda–Grubbs metathesis catalyst. The compound's nitro group can undergo reduction to form reactive intermediates that interact with various cellular components, leading to biological effects such as antimicrobial activity.

Biochemical Pathways

The biochemical pathways associated with this compound include:

  • Nitration Pathway : The nitro group plays a crucial role in the compound's reactivity, allowing it to participate in nitration reactions that modify other biological molecules.
  • Reduction Pathway : Under specific conditions, the nitro group can be reduced to an amino group, which can further participate in various biochemical processes.

Antimicrobial Properties

Research has indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. This suggests that the compound itself may possess similar properties, making it a candidate for further investigation in the development of antimicrobial agents .

Case Studies

Several studies have explored the applications of this compound in synthetic chemistry and its biological implications:

  • Synthesis of Hoveyda-Grubbs Catalysts : The compound has been utilized in synthesizing nitro-substituted Hoveyda-Grubbs catalysts, which are important for olefin metathesis reactions. These catalysts have applications in pharmaceutical synthesis and materials science .
  • Biological Activity Evaluation : A study evaluated various nitro-substituted benzaldehydes for their enzyme inhibitory properties. While specific data on this compound were not highlighted, the trends observed suggest that similar compounds could exhibit significant biological activity due to their structural features .

Q & A

Q. Basic: What are the recommended methods for synthesizing 2-Isopropoxy-5-nitrobenzaldehyde in laboratory settings?

Methodological Answer:
The compound can be synthesized via continuous flow nitration in microreactors, which enhances reaction control and safety. Key steps include:

  • Using a microreactor setup to mix 2-isopropoxybenzaldehyde with a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperature (0–5°C).
  • Optimizing residence time (~5–10 minutes) to maximize yield while minimizing byproducts .
  • Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .

Q. Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Emergency Measures: For skin contact, rinse with water for 15 minutes; for eye exposure, flush with saline solution and seek medical attention .
  • Storage: Keep in a sealed container in a dry, ventilated area away from ignition sources .

Q. Advanced: How can computational methods like density-functional theory (DFT) be applied to study the electronic properties of this compound?

Methodological Answer:

  • Functional Selection: Use gradient-corrected exchange-energy functionals (e.g., Becke’s 1988 functional) to model the electron density and asymptotic behavior of the nitro group .
  • Basis Sets: Employ triple-zeta basis sets (e.g., 6-311G**) for accurate orbital descriptions.
  • Validation: Compare computed infrared (IR) spectra with experimental data to validate vibrational modes of the aldehyde and nitro groups .

Q. Advanced: What strategies can resolve contradictions between experimental and computational data regarding the compound’s reactivity?

Methodological Answer:

  • Functional Calibration: Test multiple DFT functionals (e.g., B3LYP vs. M06-2X) to assess sensitivity to electron correlation effects .
  • Experimental Cross-Validation: Use X-ray crystallography (via SHELX refinement) to confirm bond lengths and angles, resolving discrepancies in predicted geometries .
  • Statistical Analysis: Apply error metrics (e.g., root-mean-square deviation) to quantify deviations between computed and observed spectroscopic data .

Q. Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H NMR (CDCl₃) identifies the aldehyde proton (~10 ppm) and nitro-group deshielding effects on aromatic protons .
  • IR Spectroscopy: Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and nitro-group asymmetric stretching (~1520 cm⁻¹) .
  • X-ray Crystallography: Use SHELXL for structure refinement to resolve crystal packing and hydrogen-bonding patterns .

Q. Advanced: How does the nitro group’s electronic effect influence the compound’s role in preparing Hoveyda-Grubbs catalysts?

Methodological Answer:

  • Electron-Withdrawing Effect: The nitro group stabilizes the Ru-carbene intermediate by reducing electron density at the metal center, enhancing catalytic activity in olefin metathesis .
  • Synthetic Optimization: Introduce electron-withdrawing substituents via regioselective nitration under flow conditions to fine-tune catalyst performance .

Q. Advanced: How can reaction conditions be optimized for synthesizing this compound in flow reactors?

Methodological Answer:

  • Parameter Screening: Use a design-of-experiments (DoE) approach to test variables:
    • Residence Time: 5–15 minutes to balance conversion and byproduct formation.
    • Temperature: Maintain ≤10°C to suppress side reactions (e.g., over-nitration) .
    • Nitrating Agent Ratio: Optimize HNO₃ concentration (e.g., 65–70%) to maximize yield .

Q. Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Moisture Sensitivity: Store in a desiccator with silica gel to prevent hydrolysis of the aldehyde group .
  • Light Protection: Use amber glass bottles to avoid photodegradation of the nitro moiety .
  • Stability Testing: Periodically analyze purity via HPLC (C18 column, acetonitrile/water mobile phase) to detect degradation .

Properties

IUPAC Name

5-nitro-2-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7(2)15-10-4-3-9(11(13)14)5-8(10)6-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPVPJUHWLYGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468535
Record name 2-isopropoxy-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166263-27-0
Record name 2-isopropoxy-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To commercially available 2-hydroxy-5-nitrobenzaldehyde (500 mg, 3.0 mmol) in DMF (10 mL) in a sealable tube was added isopropyl iodide (1.02 g, 6.0 mmol) and potassium carbonate (1.7 g, 12 mmol). The tube was sealed and heated to 95° C. overnight. After cooling to rt, the reaction was diluted with ethyl acetate. The layers were separated, and the organic layer was washed with brine, then concentrated and purified via silica gel chromatography (10-20% ethyl acetate/hexane) to provide 8A (560 mg, 89%). 1H NMR (400 MHz, CDCl3) δ ppm 1.48 (d, J=6.15 Hz, 6H) 4.69-4.96 (m, 1H) 7.10 (d, J=9.23 Hz, 1H) 8.40 (dd, J=9.23, 3.08 Hz, 1H) 8.70 (d, J=3.08 Hz, 1H) 10.46 (s, 1H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Isopropoxy-5-nitrobenzaldehyde
2-Isopropoxy-5-nitrobenzaldehyde
2-Isopropoxy-5-nitrobenzaldehyde
2-Isopropoxy-5-nitrobenzaldehyde
2-Isopropoxy-5-nitrobenzaldehyde
2-Isopropoxy-5-nitrobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.